Carbadox-d3

Description

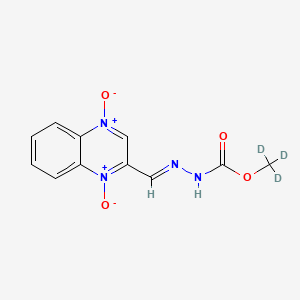

Structure

2D Structure

3D Structure

Properties

CAS No. |

1185240-06-5 |

|---|---|

Molecular Formula |

C11H10N4O4 |

Molecular Weight |

265.24 g/mol |

IUPAC Name |

trideuteriomethyl N-[(1,4-dioxidoquinoxaline-1,4-diium-2-yl)methylideneamino]carbamate |

InChI |

InChI=1S/C11H10N4O4/c1-19-11(16)13-12-6-8-7-14(17)9-4-2-3-5-10(9)15(8)18/h2-7H,1H3,(H,13,16)/i1D3 |

InChI Key |

OVGGLBAWFMIPPY-FIBGUPNXSA-N |

SMILES |

COC(=O)NN=CC1=[N+](C2=CC=CC=C2[N+](=C1)[O-])[O-] |

Isomeric SMILES |

[2H]C([2H])([2H])OC(=O)NN=CC1=[N+](C2=CC=CC=C2[N+](=C1)[O-])[O-] |

Canonical SMILES |

COC(=O)NN=CC1=[N+](C2=CC=CC=C2[N+](=C1)[O-])[O-] |

Synonyms |

(2-Quinoxalinylmethylene)hydrazinecarboxylic Acid Methyl-d3 Ester N,N’-Dioxide; 2-Formylquinoxaline-1,4-dioxide Carbomethoxyhydrazone-d3; Fortigro-d3; GS 6244-d3; Getroxel-d3; Mecadox-d3; |

Origin of Product |

United States |

Carbadox and the Analytical Challenge

Carbadox is a synthetic antimicrobial agent belonging to the quinoxaline-di-N-oxide class, historically used in animal husbandry, particularly in swine, to promote growth and prevent enteric diseases fao.org. Its use has been restricted or banned in some regions due to toxicological concerns wur.nl. The analysis of Carbadox and its metabolites, such as quinoxaline-2-carboxylic acid (QCA), in complex matrices like animal tissues and feed is critical for regulatory monitoring and food safety.

The primary analytical challenge in quantifying Carbadox and its residues lies in the complexity of the matrices, which can significantly interfere with analytical measurements. Biological and food samples often contain a high concentration of other compounds that can co-extract with the analyte, leading to matrix effects. These effects, particularly signal suppression or enhancement in mass spectrometry, can drastically alter the measured signal of the analyte, leading to inaccurate quantification if not properly managed. Furthermore, losses during sample preparation steps like extraction and purification can vary between samples, further compromising accuracy.

Carbadox D3 As a Solution: Enhancing Analytical Accuracy

Carbadox-d3 is a specifically synthesized analog of Carbadox where three hydrogen atoms have been replaced by deuterium (B1214612) atoms, typically within a methyl group of the molecule veeprho.commedchemexpress.com. This deuterated form serves as a highly effective internal standard for the quantitative analysis of Carbadox.

When this compound is added to a sample at a known concentration, it undergoes the same extraction, purification, and ionization processes as the native Carbadox. However, due to the mass difference introduced by the deuterium atoms, this compound can be distinguished from Carbadox by mass spectrometry. By measuring the ratio of Carbadox to this compound, analytical methods can accurately correct for any losses incurred during sample preparation or for matrix-induced signal variations.

Table 1: Analytical Performance of Carbadox and Related Metabolites in Various Matrices

| Analyte | Matrix | Analytical Method | Limit of Quantification (LOQ) | Typical Recovery (%) | Notes | Reference |

| Carbadox | Swine Tissue | LC-APCI-MS/MS | ~1 µg/kg (for metabolites) | 60-62 (Carbadox) | Lower recovery for Carbadox itself | nih.gov |

| Quinoxaline-2-carboxylic acid (QCA) | Swine Tissue | LC-ESI-MS/MS | 1 ng/g | 70.2-86.3 | Used with d4-QCA as internal standard | researchgate.net |

| Carbadox | Feed | LC-MS/MS | < 20 μg kg⁻¹ | 83-108 | Recovery range without specific IS mention | researchgate.net |

| Carbadox | Piglet Feed | HPLC-UV | Not specified | Not specified | Validation study, declared 2.5-10 mg/kg | wur.nl |

The data presented in Table 1 illustrate the typical analytical performance metrics for Carbadox and its key metabolite, QCA. The lower recovery rates observed for Carbadox itself in swine tissue nih.gov highlight the necessity of using an internal standard like this compound to correct for such variations. The successful application of deuterated standards, such as d4-QCA for QCA analysis, demonstrates the principle of improved recovery and accuracy researchgate.net.

Table 2: Impact of Matrix Effects on Carbadox Quantification

| Analyte | Matrix | Matrix Effect (Signal Suppression) | Analytical Method | Reference |

| Carbadox | Feed | Up to 70% | LC–MS/MS | researchgate.net |

Table 2 quantifies the significant matrix effects, specifically signal suppression, that can be encountered when analyzing Carbadox in complex matrices like animal feed using LC-MS/MS researchgate.net. Such suppression can lead to underestimation of analyte concentrations if not properly accounted for. The use of an isotopically labeled internal standard, such as this compound, is crucial for mitigating these effects and ensuring accurate quantification.

Conclusion

Methodologies for Deuterium (B1214612) Incorporation into Organic Molecules

Deuterium, a stable isotope of hydrogen, can be incorporated into organic molecules through various synthetic strategies. The choice of method depends on the target molecule's structure, the desired position of deuteration, and the required isotopic enrichment. Common methodologies include:

Hydrogen-Deuterium (H/D) Exchange: This method involves replacing hydrogen atoms with deuterium atoms, often catalyzed by acids or bases, or facilitated by metal catalysts. While effective for labile hydrogens (e.g., those on hydroxyl or amine groups) or activated C-H bonds, achieving site-specific exchange on unactivated aliphatic positions can be challenging. Deuterated solvents like D₂O or deuterated alcohols are frequently used in these processes nih.govgoogle.comscielo.org.mx.

Reduction with Deuterated Reagents: Functional groups such as carbonyls, esters, or halides can be reduced using deuterated reducing agents like lithium aluminum deuteride (B1239839) (LiAlD₄) or sodium borodeuteride (NaBD₄) to introduce deuterium atoms at specific positions frontiersin.orgacs.orgresearchgate.net.

Use of Deuterated Building Blocks: Synthesizing complex molecules from smaller, pre-deuterated precursors is a highly effective strategy for achieving site-specific labeling. This involves using deuterated solvents, reagents, or starting materials throughout the synthetic route nih.govhbni.ac.in. For introducing a trideuterated methyl group (CD₃), the use of deuterated methanol (B129727) (CD₃OD) in esterification reactions or deuterated methylating agents (e.g., CD₃I) in precursor synthesis is a common approach.

Catalytic Methods: Transition metal catalysis, particularly using palladium or copper, has enabled more sophisticated deuteration strategies, including deacylation or C-H activation followed by deuteration, allowing for control over the degree and site of deuterium incorporation d-nb.infonih.gov.

Synthetic Pathways for Site-Specific Deuteration of Carbadox

Carbadox (1-methyl-3-(2-quinoxalinyl)-1,2,3,4-tetrahydro-2-quinoxalinone) possesses a methyl ester group. The designation "this compound" strongly suggests that the methyl group of this ester has been replaced by a trideuterated methyl group (CD₃). While specific published synthetic routes for this compound are not extensively detailed in the readily available literature, the most logical approach to synthesize such a compound would involve incorporating the deuterated methyl group during the formation of the ester functionality.

A common synthetic strategy for Carbadox involves the reaction of a quinoxaline (B1680401) precursor with methyl carbazate (B1233558). To obtain this compound, the synthesis would likely proceed by preparing methyl carbazate using a deuterated methyl source. For instance, esterification of carbazic acid with deuterated methanol (CD₃OD) under appropriate acidic conditions would yield methyl carbazate-d₃. This deuterated intermediate could then be reacted with the quinoxaline precursor to form this compound.

Alternatively, if Carbadox is synthesized through a different route where a methyl group is introduced via methylation, a deuterated methylating agent such as iodomethane-d₃ (CD₃I) could be employed.

The precise site-specific incorporation of deuterium at the methyl ester position is critical. Methods relying on direct H/D exchange on the methyl group of Carbadox itself are less likely to be efficient or selective for achieving a high degree of trideuteration at this specific site due to the relative stability of the methyl C-H bonds. Therefore, a synthetic approach utilizing deuterated precursors is preferred for ensuring high isotopic purity and accurate labeling position.

Spectroscopic and Chromatographic Verification of Isotopic Purity and Labeling Position

Rigorous analytical methods are indispensable for confirming the successful synthesis of this compound, verifying its isotopic purity, and confirming the exact position of deuterium incorporation. Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the cornerstone techniques for this purpose.

Mass spectrometry is a primary tool for determining the molecular weight and isotopic composition of labeled compounds. For this compound, MS analysis would focus on identifying the molecular ion peaks corresponding to both the unlabeled Carbadox and the deuterated species.

Principle: Carbadox (C₁₁H₁₀N₄O₄) has a molecular weight of approximately 262.22 Da. This compound, with a trideuterated methyl group (CD₃), would have a molecular formula of C₁₁H₇D₃N₄O₄ and a molecular weight of approximately 265.24 Da. High-resolution mass spectrometry (HRMS) is crucial for accurately distinguishing between isobaric species and for precise mass determination.

Analysis: By analyzing the mass spectrum of a synthesized sample, the relative intensities of the peaks corresponding to the natural abundance Carbadox (M) and this compound (M+3) can be quantified. The isotopic purity is calculated as the ratio of the intensity of the M+3 peak to the sum of the intensities of all relevant isotopic peaks (M, M+1, M+2, M+3). A high isotopic purity, typically greater than 95% or 98%, is desired for most applications.

Table 1: Illustrative Mass Spectrometry Data for Isotopic Purity Determination of this compound

| Mass-to-Charge (m/z) | Relative Intensity (%) (this compound Sample) | Description |

| 262 | < 0.5 | Natural Carbadox (M) |

| 263 | < 0.5 | M+1 (natural abundance contribution) |

| 264 | < 0.5 | M+2 (natural abundance contribution) |

| 265 | > 98.0 | This compound (M+3, trideuterated methyl group) |

Note: The relative intensities are illustrative and depend on the specific synthesis and sample purity.

NMR spectroscopy is essential for confirming the exact position of deuterium incorporation within the molecular structure. Both ¹H NMR and ¹³C NMR provide indirect evidence, while ²H NMR directly detects the deuterium atoms.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of unlabeled Carbadox, the methyl ester protons (-CH₃) would typically appear as a distinct singlet. In this compound, if the methyl group is fully deuterated to -CD₃, this signal would be absent or significantly diminished, providing strong evidence for deuteration at this position.

¹³C NMR Spectroscopy: The carbon atom of the methyl group in Carbadox would appear as a singlet in the ¹³C NMR spectrum. Upon deuteration to -CD₃, this carbon atom would exhibit a triplet pattern due to coupling with the three deuterium nuclei (¹J C-D coupling). The intensity of this signal would also be reduced due to the quadrupolar nature of deuterium. This splitting pattern is a definitive indicator of deuterium incorporation directly bonded to the carbon.

²H NMR Spectroscopy: Direct observation of deuterium nuclei via ²H NMR provides the most unambiguous confirmation of deuterium's location. A specific signal would appear in the ²H NMR spectrum at the chemical shift corresponding to the deuterated methyl group, confirming its presence and position.

Table 2: Expected NMR Spectral Changes for the Methyl Group in this compound

| Nucleus | Carbadox (Methyl Group) | This compound (Methyl Group) | Significance |

| ¹H NMR | Singlet (CH₃) | Absent or significantly reduced (CD₃) | Confirms the disappearance of protons from the methyl group. |

| ¹³C NMR | Singlet (C of CH₃) | Triplet (C of CD₃) due to ¹J C-D coupling | Confirms the carbon is bonded to deuterium atoms and indicates the degree. |

| ²H NMR | Not observed | Signal observed at the characteristic chemical shift for CD₃ | Direct detection and confirmation of deuterium at the specified position. |

Note: Specific chemical shifts for ¹³C and ²H NMR would require experimental data or detailed computational analysis.

Compound List

Carbadox

This compound

Tracer Studies for Elucidating Carbadox Biotransformation Pathways

Isotopically labeled Carbadox, including deuterium-labeled forms like this compound, serves as an indispensable tool for dissecting the intricate metabolic pathways of Carbadox in various animal species. By tracing the labeled compound, researchers can identify and quantify metabolites, understand the kinetics of their formation and degradation, and map out the complete biotransformation process.

Studies employing radiolabeled Carbadox ([¹⁴C]-Carbadox), and by extension deuterium-labeled this compound, have successfully identified several key metabolites resulting from the drug's biotransformation. The primary metabolic pathways involve the reduction of the N-oxide groups and the cleavage of the methyl carbazate side-chain inchem.orgfao.orgnih.govnih.govnih.gov.

The major metabolites identified include:

Quinoxaline-2-carboxylic acid (QCA): This is consistently identified as the principal metabolite found in urine and as the most persistent residue in animal tissues, particularly in the liver inchem.orgfao.orgnih.govfederalregister.govfda.gov.

Desoxycarbadox (DCBX): Formed by the reduction of the N-oxide groups, DCBX is another significant metabolite. It has been observed in plasma and tissues, and some research suggests it may be more persistent in muscle tissue than QCA inchem.orgfda.govacs.orgresearchgate.netnih.gov.

Methyl Carbazate: This is a key metabolite resulting from the cleavage of the Carbadox side-chain inchem.orgnih.govnih.gov. Further metabolism of methyl carbazate can lead to the formation of CO₂ nih.gov.

Carbadoxaldehyde: Identified in plasma and stomach contents, this represents an intermediate in the side-chain cleavage pathway nih.gov.

Quinoxaline-1,4-di-N-oxide-2-carboxaldehyde: Another identified metabolite in tissues shortly after drug withdrawal fao.org.

The use of labeled Carbadox allows for the precise quantification of these metabolites in various biological matrices, providing a comprehensive understanding of Carbadox's metabolic profile nih.govresearchgate.net.

Tracer studies are essential for determining the rates at which Carbadox is metabolized and its metabolites are subsequently degraded or eliminated. Research indicates that Carbadox and its early metabolites, such as desoxycarbadox, are rapidly eliminated from the body. For instance, the concentration of Carbadox and desoxycarbadox in tissues declines rapidly, with a reported half-life of approximately 6 hours in swine tissues inchem.orgnih.gov. More recent studies suggest slightly longer half-lives for specific metabolites in swine liver, with DCBX having a t₁/₂ of approximately 2.54 days and QCA approximately 2.24 days acs.org.

Quinoxaline-2-carboxylic acid (QCA) is noted for its persistence in tissues, particularly the liver, making it a key focus in residue depletion studies fao.orgnih.govfederalregister.govfda.gov. Kinetic data on QCA formation and degradation are critical for establishing safe withdrawal periods to ensure that residues fall below regulatory limits before animal products enter the food chain fao.orgfederalregister.gov.

Identification and Quantification of Carbadox Metabolites (e.g., Quinoxaline-2-carboxylic acid (QCA), Desoxycarbadox (DCBX), Methyl Carbazate)

Isotopic Tracing in Animal Tissue Residue Depletion Investigations

The application of isotopically labeled Carbadox is paramount in residue depletion studies, which aim to determine how quickly the drug and its metabolites are eliminated from edible animal tissues after administration ceases. This information is vital for setting maximum residue limits (MRLs) and ensuring consumer safety.

Following the administration of [¹⁴C]-Carbadox or this compound, researchers meticulously measure the total radioactivity and identify specific Carbadox-related residues in various tissues, including liver, muscle, kidney, and fat, at different time points post-treatment inchem.orgfda.govnih.govfao.org. These studies have shown that Carbadox and its more labile metabolites are rapidly cleared, with most of the administered dose being excreted within 72 hours inchem.orgnih.gov.

However, certain metabolites, notably QCA, persist in tissues for longer periods. Residue depletion studies in swine have quantified QCA levels in liver over time, demonstrating a significant decrease but continued presence for weeks after withdrawal. For example, QCA levels in swine liver were reported as approximately 18.9 ± 10.4 ppb at 30 days, decreasing to 5.5 ± 1.1 ppb at 45 days, and 1.3 ± 0.5 ppb at 70 days post-treatment fao.orgfda.gov. These data are crucial for understanding the depletion kinetics of the marker residue.

Table 1: Representative QCA Residue Depletion in Swine Liver

| Days Post-Treatment | QCA Residue (ppb) |

| 30 | 18.9 ± 10.4 |

| 45 | 5.5 ± 1.1 |

| 70 | 1.3 ± 0.5 |

Data adapted from fao.orgfda.gov. Values represent mean ± standard deviation.

A significant aspect of residue depletion studies involves the characterization of bound or unextractable residues. These are residues that remain associated with the tissue matrix even after extensive extraction procedures. Research indicates that a substantial proportion of total Carbadox residues in animal tissues can be unextractable, often exceeding 90% of the total radioactivity at later withdrawal times fao.orgthefdalawblog.com.

Crucially, these bound residues have generally been considered to be derived from non-carcinogenic metabolites, primarily QCA, and are therefore not considered to pose a carcinogenic risk to consumers fao.orgfederalregister.govthefdalawblog.com. The use of labeled Carbadox is essential for quantifying these bound residues and for investigating methods to potentially release them for further characterization, although their low levels and tight binding can present analytical challenges fao.orgthefdalawblog.com.

Measurement of Total and Specific Residues in Biological Matrices

Comparative Metabolic Fate across Different Animal Species

The metabolic fate of Carbadox has been investigated across several animal species, including swine, rats, and monkeys, often utilizing [¹⁴C]-Carbadox or this compound as tracers. These comparative studies are vital for extrapolating findings from laboratory animals to target species like swine and for understanding potential species-specific differences in metabolism.

Table 2: Comparative Excretion Patterns of [¹⁴C]-Carbadox (0-72 hours)

| Species | Dose (mg/kg) | Urine (% of Dose) | Feces (% of Dose) |

| Swine | 3.5 | 74.1 | 16.5 |

| Monkey | 5.0 | 61.3 | 7.5 |

| Rats | 5.0 | 54.0 | 29.0 |

Data compiled from inchem.orgnih.govfda.govfao.org. Note: fda.gov lists N/A for rat feces, while inchem.org and nih.gov provide 29% for rat feces.

Environmental Analytics and Monitoring Supported by Carbadox D3

Detection and Quantification of Carbadox and Metabolites in Environmental Compartments

The presence of Carbadox in the environment, primarily through agricultural runoff and waste disposal, necessitates sensitive and specific analytical techniques for its detection and quantification. Carbadox-d3 serves as an indispensable tool in these analyses.

Carbadox has been detected in various surface water bodies health.state.mn.us. The analysis of Carbadox and its metabolites in aquatic systems presents challenges due to the low concentrations typically found and the complex nature of the water matrix. Advanced analytical techniques, such as Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), are employed for this purpose. Methods like the U.S. Environmental Protection Agency (EPA) Method 1694, designed for pharmaceuticals and personal care products (PPCPs) in environmental samples, utilize isotope dilution and internal standard quantification techniques epa.govepa.gov. While this method covers a broad range of PPCPs, the principles of using stable isotope-labeled internal standards, such as this compound, are directly applicable. These standards are added to samples prior to extraction to correct for analyte losses during sample preparation and for variations in instrument response, thereby improving the accuracy of quantification in water samples eag.com.

Carbadox has a propensity to bind to soil and sediment particles, influencing its environmental fate and transport health.state.mn.us. Analyzing Carbadox and its metabolites in these solid matrices requires robust extraction and clean-up procedures to overcome matrix interferences. Methodologies developed for analyzing veterinary drug residues in animal tissues, which often involve LC-MS/MS and the use of deuterated internal standards, provide a strong foundation for environmental soil and sediment analysis acs.orgfao.orgfao.orgnih.govcabidigitallibrary.orgresearchgate.net. This compound, by co-eluting with Carbadox and exhibiting similar ionization behavior, effectively compensates for matrix effects inherent in soil and sediment samples, ensuring more reliable quantitative results.

Aquatic Systems (e.g., Surface Water)

Development of High-Throughput Screening Methods for Environmental Contaminants

The development of high-throughput screening (HTS) methods is critical for monitoring a wide array of environmental contaminants efficiently. Deuterated internal standards, like this compound, are cornerstones in building such methods, particularly when coupled with LC-MS/MS. These standards enable the accurate quantification of analytes even in the presence of significant matrix effects, which can suppress or enhance ionization and lead to inaccurate measurements if not accounted for eag.comramboll.com.

The use of this compound in analytical methods allows for the correction of variations in sample recovery during extraction and clean-up, as well as fluctuations in instrument performance. This leads to improved precision and accuracy, essential for method validation and the establishment of reliable screening protocols eurachem.org. By employing this compound, laboratories can develop methods that are both sensitive and robust, capable of analyzing numerous samples with high confidence. Typical validation parameters, such as limits of detection (LODs) and quantification (LOQs), recovery rates, and precision (expressed as relative standard deviation, RSD), are crucial for assessing method performance.

Table 1: Representative Analytical Performance Parameters for Carbadox and Metabolites

| Analyte/Metabolite | Matrix | LOD (µg/kg) | LOQ (µg/kg) | Recovery (%) | RSD (%) | Reference |

| Carbadox (CBX) | Swine Liver | 0.58 - 1.02 | 1.93 - 3.40 | 80 - 85 | ≤ 14.48 | researchgate.net |

| Desoxycarbadox (B144582) (DCBX) | Swine Muscle | 0.05 | 0.05 | >79.1 | < 9.2 | nih.gov |

| Quinoxaline-2-carboxylic acid (QCA) | Swine Liver | 0.58 - 1.02 | 1.93 - 3.40 | 80 - 85 | ≤ 14.48 | researchgate.net |

| Quinoxaline-2-carboxylic acid (QCA) | Swine Muscle | 0.01 - 0.25 | 0.02 - 0.5 | >79.1 | < 9.2 | nih.gov |

| Carbadox | Feedstuff | 0.1 | 0.25 | 92.7 - 104.3 | < 6 | researchgate.net |

Note: Values are indicative and can vary based on specific method modifications and matrix types.

Assessment of Environmental Persistence and Transformation Pathways (Methodological Contributions of this compound)

Understanding the environmental fate of Carbadox, including its persistence and transformation pathways, is essential for risk assessment. This compound is instrumental in these studies by enabling precise tracking of the parent compound and its metabolites in environmental samples over time. Studies have identified key metabolites such as desoxycarbadox (DCBX) and quinoxaline-2-carboxylic acid (QCA) acs.orgfao.orgfao.orgnih.govcabidigitallibrary.orgresearchgate.net. These metabolites can exhibit different persistence profiles and environmental behaviors compared to the parent compound.

By using this compound as an internal standard, researchers can accurately quantify the concentrations of Carbadox and its metabolites under various environmental conditions (e.g., different soil types, water pH, presence of microbial communities). This precise quantification allows for the determination of degradation kinetics, identification of transformation products, and elucidation of degradation pathways. For instance, knowledge of metabolite half-lives in biological tissues, such as DCBX having a longer half-life than QCA in swine liver acs.org, provides insights into potential persistence in environmental matrices. This compound ensures that these degradation studies are conducted with high analytical rigor, providing reliable data on the environmental persistence and transformation of Carbadox.

Table 2: Examples of Deuterated Internal Standards in Environmental and Bioanalytical Applications

| Analyte Class / Specific Analyte | Deuterated Internal Standard | Typical Application Area | Reference |

| Carbadox | This compound | Veterinary drug residue analysis, Environmental monitoring | veeprho.commedchemexpress.com |

| General Pharmaceuticals (PPCPs) | Various deuterated analogs | Environmental monitoring, Water quality | epa.govepa.govlcms.cz |

| Veterinary Drugs | Various deuterated analogs | Food safety, Residue analysis | researchgate.nettudublin.ie |

| Antibiotics | Various deuterated analogs | Environmental and food analysis | lcms.cz |

Compound Names:

Carbadox: Methyl-3-(2-quinoxalinylmethylene)carbazate-N1,N4-dioxide

This compound: A deuterium-labeled analog of Carbadox, typically with deuterium (B1214612) atoms on the methyl group.

Desoxycarbadox (DCBX): A reduced metabolite of Carbadox.

Quinoxaline-2-carboxylic acid (QCA): A marker residue and major metabolite of Carbadox.

Quinoxaline-1,4-di-N-oxide-2-carboxaldehyde: Another identified metabolite of Carbadox.

3-methyl-quinoxaline-2-carboxylic acid (MQCA): A metabolite of Olaquindox, often analyzed alongside Carbadox metabolites.

Desoxyolaquindox (DOLQ): A reduced metabolite of Olaquindox.

Quinoxaline-2-carboxylic acid-glycine (QCA-glycine): A conjugated metabolite of QCA.

3-methyl-quinoxaline-2-carboxylic acid-glycine (MQCA-glycine): A conjugated metabolite of MQCA.

Future Research Directions and Methodological Innovations for Deuterated Quinoxaline Derivatives

Development of Advanced Isotopic Labeling Techniques for Complex Molecules

The synthesis of isotopically labeled compounds, particularly for complex molecules like quinoxaline (B1680401) derivatives, is a field of continuous innovation. Future research is focused on developing more efficient, selective, and cost-effective labeling methods.

Late-Stage Isotopic Labeling: A significant area of development is late-stage isotopic labeling. openmedscience.com This approach introduces isotopes into a molecule at one of the final steps of its synthesis, which is particularly advantageous for complex structures where early-stage labeling could be lost in subsequent reactions. openmedscience.com Techniques such as late-stage direct hydrogen isotopic exchange (HIE) are being refined to allow for the targeted incorporation of deuterium (B1214612) without the need for pre-functionalized precursors. x-chemrx.com This is more atom-economical and cost-effective due to the availability of reagents like heavy water (D₂O). x-chemrx.com

Catalytic Systems: Research into novel catalytic systems is crucial for advancing isotopic labeling. Palladium-catalyzed cross-coupling reactions, for instance, have been instrumental in the synthesis of complex labeled molecules by enabling the efficient incorporation of isotopic labels into aromatic systems. openmedscience.com For quinoxaline derivatives specifically, methods are being explored that utilize catalysts like iron(III) nitrate (B79036) for the deuteration of quinoxalinones in multicomponent reactions. nih.gov Gold(I)-mediated cascade reactions have also been proposed for the synthesis of related structures, with deuterium labeling studies used to elucidate the reaction mechanisms. acs.org

Flow Chemistry and Biocatalysis: The integration of technologies like flow chemistry offers precise control over reaction parameters such as temperature and time, leading to improved yields and selectivity in labeling reactions. x-chemrx.comsymeres.com Biocatalysis, using enzymes like L-amino acid dehydrogenases, presents another frontier for the specific preparation of labeled quinoxaline precursors from amino acids. symeres.comnih.gov These enzymatic methods can offer high specificity for generating the desired labeled compounds for subsequent analysis. nih.gov

Future efforts will likely focus on combining these advanced techniques to create highly efficient and versatile platforms for the synthesis of a wide array of deuterated quinoxaline derivatives, enabling more sophisticated research applications.

Exploration of Carbadox-d3 in Non-Targeted Metabolomics Approaches

Non-targeted metabolomics aims to comprehensively analyze all small molecules in a biological sample to identify biomarkers and understand metabolic pathways. bruker.com The use of stable isotope-labeled internal standards is critical in these studies to correct for analytical variability and improve the accuracy of quantification. uni.lupubcompare.ai

Addressing Analytical Variance: this compound holds significant potential for use in non-targeted metabolomics studies, particularly those investigating the effects of veterinary drugs on animal metabolism. The addition of a deuterated standard like this compound can help account for variations in sample extraction, derivatization efficiency, and mass spectrometer response. uni.luau.dk This is especially important in complex matrices like feces or tissues, where matrix effects can significantly suppress or enhance the signal of the analyte of interest. clearsynth.com

Challenges and Innovations: A key challenge in using deuterated standards in chromatography-based metabolomics is the "chromatographic deuterium effect" (CDE), where the deuterated standard may have a slightly different retention time than its non-labeled counterpart. uni.luacs.org This can lead to misinterpretation of data if not properly addressed. acs.org Future research will focus on optimizing chromatographic methods, such as using different column chemistries or gradient profiles, to minimize the CDE. acs.org Furthermore, while some studies suggest that pooled quality control samples can serve as an alternative to individual labeled standards, the use of multiple, multi-group internal standards, including deuterated ones, is highly recommended for robust validation of the analytical workflow. au.dkresearchgate.net

Applications in Host-Microbiome Research: Studies have already begun to explore the metabolomic profile of pigs challenged with pathogens and treated with Carbadox. mdpi.com In one such study, non-targeted metabolomic profiling of ileal mucosa and colon digesta was used to identify metabolic changes associated with E. coli infection and Carbadox treatment. mdpi.com The inclusion of this compound as an internal standard in future studies of this nature would enhance the quantitative accuracy of the findings, providing more reliable insights into the metabolic interplay between the host, its microbiome, and the administered drug. nih.gov This could be crucial for understanding the lasting effects of Carbadox on the gut microbiota and for developing effective alternatives. nih.gov

Integration of this compound Analytical Methods with Computational Modeling

The synergy between experimental analytical methods and computational modeling is a rapidly growing area that promises to deepen our understanding of deuterated compounds like this compound. Computational approaches can provide insights that are difficult or impossible to obtain through experiments alone.

Predicting Isotopic Effects and Reaction Pathways: Computational methods, such as Density Functional Theory (DFT), can be used to predict the effects of deuteration on a molecule's properties and to model reaction pathways. For instance, DFT simulations can predict transition states and isotopic effects in deuteration reactions, helping to optimize synthesis strategies. This can guide the selection of appropriate solvents and catalysts to achieve desired labeling patterns in quinoxaline derivatives. Hybrid quantum-classical computational approaches are also being developed to design deuterated molecules with specific properties. researchgate.net

Enhancing Analytical Data Interpretation: In the context of analytical chemistry, computational modeling can aid in the interpretation of complex data. For example, modeling can help to understand the fragmentation patterns of this compound in mass spectrometry, leading to more confident identification and quantification. Molecular dynamics simulations can elucidate the interactions of this compound within a sample matrix or with analytical instrumentation surfaces, providing insights into potential sources of analytical variability.

A Hybrid Approach for the Future: A powerful future direction involves the close integration of computational modeling with analytical workflows. For example, machine learning models can be trained on data from quantum chemistry calculations to predict the properties of deuterated compounds. acs.org This can create a powerful synergy where computational methods guide experimental design, and experimental results are used to refine and validate computational models. This iterative process can accelerate the development of new analytical methods for this compound and other deuterated quinoxaline derivatives, making them more robust and reliable. acs.org

Standardization and Reference Material Development for Deuterated Analogs

The reliability and comparability of analytical measurements are fundamentally dependent on the availability of high-quality reference materials. researchgate.net For deuterated compounds like this compound, the development and certification of reference materials are crucial for ensuring the accuracy of analytical data across different laboratories and over time. nist.gov

The Role of Certified Reference Materials (CRMs): Certified Reference Materials (CRMs) are standards for which the property values are certified by a technically valid procedure, accompanied by an uncertainty statement and a statement of metrological traceability. bam.de The use of CRMs for deuterated analogs like this compound is essential for:

Calibration: Accurately calibrating analytical instruments to reduce measurement errors. clearsynth.com

Method Validation: Ensuring that analytical procedures are robust, reliable, and fit for purpose. clearsynth.com

Quality Control: Providing a benchmark for ongoing quality control to ensure the consistency of results. researchgate.net

Development and Certification Process: The production of a CRM for a deuterated compound involves several rigorous steps. This includes the initial synthesis and purification of the deuterated material, such as Desoxycarbadox-(methyl-d3). honeywell.com The material must then undergo a thorough characterization process to determine its purity and isotopic enrichment. nist.gov The certification process often involves inter-laboratory comparisons and adherence to international standards, such as those outlined by ISO Guide 35. europa.eu Organizations like the National Institute of Standards and Technology (NIST) in the US and the Joint Research Centre (JRC) of the European Commission play a key role in producing and certifying such materials. bam.dewikipedia.org

Current Availability and Future Needs: this compound and its metabolite, Desoxythis compound, are currently available as analytical standards or reference materials from several commercial suppliers. pharmaffiliates.comhpc-standards.comnih.gov These are often produced under quality management systems like ISO 9001. honeywell.com However, there is a continuing need for the development of more CRMs for a wider range of deuterated compounds and matrices. researchgate.net As analytical techniques become more sensitive and regulatory requirements more stringent, the demand for highly characterized and certified deuterated reference materials will only increase, ensuring the continued accuracy and reliability of scientific data in various fields.

Q & A

Q. What practices enhance reproducibility in this compound quantification across laboratories?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.